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Target Profile and Mechanism of Action

Sitravatinib potently inhibits a closely related spectrum of RTKs implicated in oncogenesis and immune

modulation. The table below summarizes its key biochemical targets and their therapeutic implications.

Biochemical ICso

Target Primary Therapeutic Rationale
g (nmoliL) y e

AXL 1.5[1] Role in EMT, metastasis, and resistance to therapy [2]
[3]

VEGFR2 5[1] Inhibition of tumor angiogenesis [4]

MERTK 2 [1] Modulation of TAM receptors on macrophages in TME
[5] [6]

VEGFR1/VEGFR3 6/2[1] Inhibition of tumor angiogenesis and

lymphangiogenesis

KIT 6 [1] Target in GIST and other solid tumors
MET 20 [1] Involved in resistance to antiangiogenic therapy [2] [7]
PDGFRa 30 [1] Target in sarcomas and stromal interactions [1] [8]
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Biochemical ICso

Target Primary Therapeutic Rationale
(nmol/L)
RET 44 [1] Target in RET-altered cancers
Eph Family Not fully quantified Contributes to broad-spectrum activity; roles in

metastasis [3]

Sitravatinib's mechanism is twofold. Firstly, it exerts direct anti-tumor effects by blocking oncogenic
drivers and anti-angiogenic effects by inhibiting VEGFRs [4]. Secondly, it provides immunomodulatory
effects by targeting TAM receptors and VEGFR, which shifts macrophage phenotypes toward
immunostimulatory states and reduces immunosuppressive cells like myeloid-derived suppressor cells
(MDSCs) and regulatory T cells in the TME [5] [7] [6]. This reverses ICI resistance and enhances antitumor
immunity [5] [6].

The following diagram illustrates the multi-targeted mechanism of sitravatinib and its impact on the tumor

microenvironment:
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Sitravatinib's dual mechanism targeting oncogenic signaling and immune suppression.
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Preclinical and Clinical Evidence Summary

Sitravatinib has been evaluated across various cancer types, both as a monotherapy and in combination with

other agents. Key quantitative findings are summarized below.

Cancer Type | Context

Study Phase

Key Efficacy Findings

Citation

Clear Cell RCC (anti-
angiogenesis refractory)

Soft Tissue Sarcoma
(preclinical)

Advanced Solid Tumors
(dose-finding)

Advanced HCC &
GCIGEJC (with
tislelizumab)

Post-ICI RCC (with
nivolumab)

1L Advanced ccRCC (with

nivolumab/ipilimumab)

Phase 1b

In vitro & In
Vivo

Phase 1/1b

Phase Ib/ll

Phase I
(terminated
early)

Phase |

ORR: 25.9% (P=0.015); Median PFS: 9.5
months; Median OS: 30.0 months

Superior anti-proliferative and tumor growth
suppression vs. imatinib & crizotinib; I1Cso:
250-750 nmol/L in sensitive lines

MTD: 150 mg; Recommended Dose: 120
mg; Most common TRAESs: diarrhea,
fatigue, hypertension, nausea

ORR: 11.5%-25% across cohorts; Grade =3
TRAESs: ~50% with combination

ORR: 15.4% (overall), 25% in pts without
prior cabozantinib/lenvatinib; DCR at 24
weeks: 35.7%

ORR: 45.5%; DCR: 86.4%; Median PFS:
14.5 months

Key Experimental Models and Protocols

To guide preclinical research, here are methodologies from key studies on sitravatinib.

¢ In Vitro Anti-Proliferation and Signaling Inhibition [1]

[2]

[1]

[4]

[5]

[7]

[6]

o Cell Lines: Models include malignant peripheral nerve sheath tumor (MPNST), liposarcoma
(DDLS, LS141), Ewing sarcoma (A673), and osteosarcoma (Saos2).
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o Proliferation Assay: Treat cells with increasing concentrations of sitravatinib for 72-96 hours.
Measure cell viability using MTT or similar assays. Calculate I1Cso values from dose-response
curves.

o Signaling Inhibition (Western Blot): Serum-starve cells, then treat with sitravatinib (e.g., 60-
500 nM) for 2-24 hours. Analyze cell lysates for phosphorylated and total levels of key RTKs (c-
Met, IGF1-R, PDGFR[) and downstream effectors (p-AKT, p-ERK).

¢ In Vivo Efficacy in Xenograft Models [1] [3]

o Model Establishment: Subcutaneously implant human or mouse sarcoma cells (e.g., MPNST,
S114) into immunodeficient or immunocompetent mice, respectively.

o Dosing Protocol: Once tumors are palpable (e.g., 100-150 mm3), randomize mice into groups.
Administer sitravatinib (e.g., 20 mg/kg) or vehicle control via oral gavage daily.

o Endpoint Analysis: Monitor tumor volume and body weight regularly. At study endpoint,
harvest tumors for immunohistochemical (IHC) analysis of proliferation (Ki-67), apoptosis
(TUNEL), and phospho-protein levels.

e Mechanism of Action in Tumor Microenvironment [6]

o Single-Cell RNA Sequencing (scRNA-seq): Collect paired tumor biopsies from patients pre-
treatment and on-treatment with sitravatinib-based therapy. Process samples for scRNA-seq
using standard platforms (e.g., 10x Genomics).

o Bioinformatic Analysis: Use Seurat or similar packages for quality control, data integration,
and clustering. Identify major cell populations (T cells, myeloid cells, tumor cells, fibroblasts).
Perform differential gene expression and pathway analysis to identify sitravatinib-induced
changes in gene signatures (e.g., EMT, hypoxia, T-cell exhaustion).

¢ Overcoming Multidrug Resistance (MDR) [9]

o ABCG2 Transporter Inhibition Assay: Use ABCG2-overexpressing cell lines (e.g., NCI-
H460/MX20, S1-M1-80) and corresponding parental lines.

o Drug Accumulation Assay: Incubate cells with a fluorescent ABCG2 substrate (e.g.,
mitoxantrone) with or without sitravatinib (e.g., 3 uM). Measure intracellular drug accumulation
via flow cytometry.

o ATPase Assay: Treat ABCG2-enriched membrane vesicles with increasing sitravatinib
concentrations. Measure vanadate-sensitive ATPase activity to determine if sitravatinib inhibits
the transporter's energy function.

Research Implications and Future Directions
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Research indicates that sitravatinib's efficacy may be influenced by prior therapies, particularly in renal cell
carcinoma, where patients previously treated with cabozantinib or lenvatinib showed minimal response to
subsequent sitravatinib, suggesting overlapping target profiles and cross-resistance [7]. This highlights the

need for strategic sequencing of tyrosine kinase inhibitors.

A promising application is its combination with immunotherapy. Sitravatinib can remodel the tumor
microenvironment by reducing immunosuppressive myeloid cells and reversing T-cell exhaustion,
potentially re-sensitizing tumors to immune checkpoint blockade [5] [6]. However, triplet therapy with
nivolumab and ipilimumab requires careful management of immune-related adverse events, with dose

optimization (e.g., reduced ipilimumab) being crucial for tolerability [6].

Furthermore, the phenomenon of collateral sensitivity presents a novel strategy. Soft tissue sarcoma cells
resistant to multi-targeted TKIs like pazopanib can develop increased sensitivity to other targeted drugs, such
as FGFR inhibitors [8]. This suggests potential for adaptive therapy approaches that exploit these

vulnerabilities to overcome or delay resistance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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